molecular formula C35H66O B073456 (9E,26E)-pentatriaconta-9,26-dien-18-one CAS No. 1540-84-7

(9E,26E)-pentatriaconta-9,26-dien-18-one

Cat. No.: B073456
CAS No.: 1540-84-7
M. Wt: 502.9 g/mol
InChI Key: VADWJCAQSYMXGH-UHFFFAOYSA-N
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Description

(9E,26E)-Pentatriaconta-9,26-dien-18-one (commonly referred to as oleon) is a 35-carbon aliphatic ketone featuring two trans (E)-configured double bonds at positions 9 and 26 and a ketone group at position 18 . It is synthesized via Claisen condensation of methyl oleate, a process that forms a doubly unsaturated ketone intermediate. Oleon serves as a critical precursor in the production of macrocyclic musk compounds, notably civetone (9-cycloheptadecen-1-one), through ring-closing metathesis (RCM) . Despite the lack of stereoselectivity in its synthesis, the cis-isomer of civetone is highly valued in the fragrance industry, necessitating post-synthesis purification .

Properties

CAS No.

1540-84-7

Molecular Formula

C35H66O

Molecular Weight

502.9 g/mol

IUPAC Name

pentatriaconta-9,26-dien-18-one

InChI

InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3

InChI Key

VADWJCAQSYMXGH-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E,26E)-pentatriaconta-9,26-dien-18-one typically involves the use of long-chain alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the availability of starting materials and the desired purity of the final product. Catalytic processes, such as those involving transition metal catalysts, can also be employed to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(9E,26E)-pentatriaconta-9,26-dien-18-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Chemistry

In chemistry, (9E,26E)-pentatriaconta-9,26-dien-18-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of long-chain ketones on cellular processes. It may also serve as a model compound for understanding the behavior of similar natural products .

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its long-chain structure makes it suitable for applications in lubricants and surfactants .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oleon is one of several long-chain unsaturated compounds used to synthesize macrocyclic ketones. Below is a detailed comparison with structurally or functionally related compounds:

Diethyl-9-octadecene-1,18-dioate

  • Structure : A diester derived from ethyl oleate.
  • Synthesis : Produced via homometathesis of ethyl oleate , followed by cyclization through Dieckmann condensation, ester hydrolysis, and decarboxylation to yield civetone .
  • Key Differences: Requires high-purity ethyl oleate as a substrate, unlike oleon, which can be isolated in pure form after synthesis . Shares the limitation of non-stereoselective synthesis, resulting in a mixture of cis and trans isomers .

9-Cycloheptadecen-1-one (Civetone)

  • Structure : A 17-membered macrocyclic ketone.
  • Synthesis : Both oleon and diethyl-9-octadecene-1,18-dioate are precursors to civetone. Oleon undergoes RCM to directly form the macrocycle, whereas the diester route involves multiple steps (metathesis, condensation, and decarboxylation) .
  • Key Differences :
    • Oleon’s route is more streamlined for industrial applications due to easier purification .
    • Neither method achieves stereoselectivity, necessitating isomer separation for fragrance use .

Data Table: Comparative Analysis of Oleon and Related Compounds

Compound Synthesis Method Catalyst/Reagents Key Steps Stereoselectivity Purity Advantage Application
(9E,26E)-Pentatriaconta-9,26-dien-18-one Claisen condensation of methyl oleate Not specified Condensation → RCM cyclization None High (pure isolation) Civetone production
Diethyl-9-octadecene-1,18-dioate Homometathesis of ethyl oleate Ti(OtBu)₄ (optional) Metathesis → Dieckmann cyclization None Requires pure substrate Civetone precursor
Aliphatic polyesters Condensation polymerization Ti(OtBu)₄ Ester-diol polymerization N/A Moderate Biodegradable materials

Key Research Findings

Synthetic Efficiency : Oleon’s synthesis via Claisen condensation is industrially favorable due to its straightforward purification, unlike ethyl oleate-based routes, which demand ultra-pure starting materials .

Catalytic Limitations: Both oleon and ethyl oleate derivatives rely on non-stereoselective reactions, highlighting a need for improved catalytic systems to reduce post-synthesis purification costs .

Sustainability : Oleon’s role in civetone production aligns with green chemistry trends, as RCM minimizes waste compared to traditional multi-step syntheses .

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